

(Z)-JIB-04 supplier and purchasing information

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Compound of Interest

Compound Name: (Z)-JIB-04

Cat. No.: B6261953

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(Z)-JIB-04: A Technical Guide for Researchers

(Z)-JIB-04 is the inactive Z-isomer of JIB-04, a potent, pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases. This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on sourcing **(Z)-JIB-04**, its mechanism of action, and detailed experimental protocols.

Supplier and Purchasing Information

For researchers looking to procure **(Z)-JIB-04**, several reputable suppliers offer the compound in various quantities. The following table summarizes purchasing information from prominent vendors to facilitate easy comparison. Prices are subject to change and may not include shipping and handling fees.

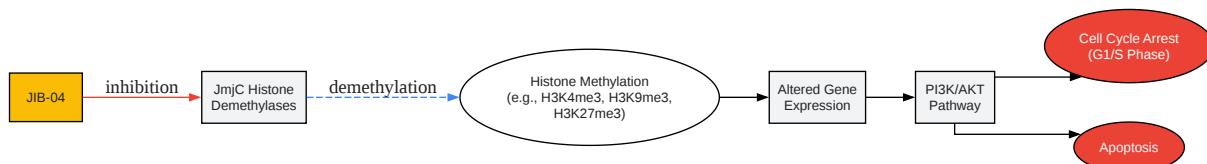
Supplier	Catalog Number	Purity	Available Quantities	Price (USD)
MedchemExpress	HY-107842	99.42%	5 mg, 10 mg, 50 mg, 100 mg	\$95, \$160, \$480, \$815
LKT Laboratories	J3205	≥98%	5 mg, 25 mg	\$126.50, \$421.90
Selleck Chemicals	S0201	99.84%	5 mg, 10 mg, 50 mg, 100 mg	Contact for pricing
AdooQ Bioscience	A13806	>99%	2 mg, 5 mg, 10 mg, 25 mg	\$25, \$35, \$60, \$85
Fisher Scientific	50-153-5015	≥98%	5 mg	\$146.11

Mechanism of Action and Signaling Pathways

(Z)-JIB-04's counterpart, the E-isomer JIB-04, functions as a broad-spectrum inhibitor of JmjC histone demethylases, which play a critical role in epigenetic regulation. These enzymes remove methyl groups from lysine residues on histones, thereby influencing chromatin structure and gene expression. JIB-04 has been shown to selectively induce apoptosis in cancer cells while sparing normal cells.^[1] Its anti-cancer effects are mediated through the modulation of key signaling pathways, including the PI3K/AKT pathway.^{[2][3]}

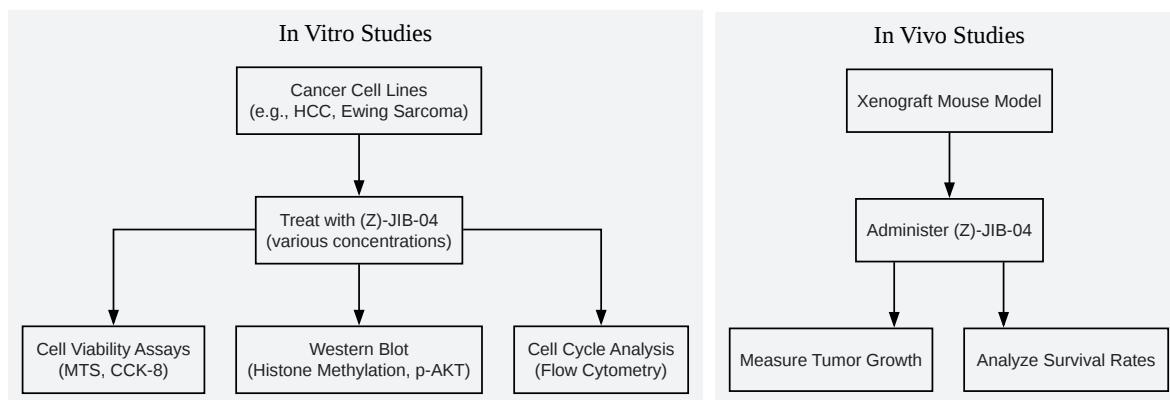
Research in hepatocellular carcinoma has demonstrated that JIB-04 can lead to G1/S cell cycle arrest by targeting the KDM6B-dependent AKT2/FOXO3a/p21/RB axis.^[2] This highlights its potential in targeting cancer stem-like cells.

Below are diagrams illustrating the key signaling pathway affected by JIB-04 and a general workflow for investigating its effects.



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JIB-04 Mechanism of Action



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Experimental Workflow for (Z)-JIB-04

Experimental Protocols

The following are detailed methodologies for key experiments frequently performed to characterize the effects of JIB-04.

Cell Viability Assay (MTS/CCK-8)

This protocol is adapted from studies on hepatocellular carcinoma and Ewing sarcoma cells.[\[2\]](#)
[\[4\]](#)

- Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μ L of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Treatment: Prepare serial dilutions of **(Z)-JIB-04** in culture medium. Remove the medium from the wells and add 100 μ L of the drug-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest drug concentration.
- Incubation: Incubate the plates for 48 to 72 hours.
- MTS/CCK-8 Addition: Add 20 μ L of MTS or 10 μ L of CCK-8 reagent to each well.
- Final Incubation: Incubate for 1-4 hours at 37°C.
- Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.
- Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC₅₀ value using appropriate software.

Western Blot for Histone Methylation

This protocol is based on methods used to assess global changes in histone methylation.[\[4\]](#)[\[5\]](#)

- Cell Lysis and Histone Extraction:
 - Treat cells with the desired concentration of **(Z)-JIB-04** for 24-48 hours.
 - Harvest the cells and perform acid extraction of histones. Briefly, lyse the cells in a hypotonic buffer, pellet the nuclei, and resuspend in 0.4 N H₂SO₄.
 - Incubate on a rotator overnight at 4°C.
 - Centrifuge to pellet debris and precipitate the histones from the supernatant with trichloroacetic acid.

- Wash the histone pellet with acetone and resuspend in water.
- Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
 - Load equal amounts of histone extracts (e.g., 10-20 µg) onto a 15% SDS-polyacrylamide gel.
 - Run the gel and transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against specific histone methyl marks (e.g., H3K4me3, H3K9me3, H3K27me3) and a loading control (e.g., total Histone H3) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This protocol is adapted from studies investigating the effect of JIB-04 on cell cycle progression.[\[2\]](#)[\[6\]](#)

- Cell Treatment: Seed cells in 6-well plates and treat with **(Z)-JIB-04** or vehicle control for 24-48 hours.

- Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
- Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.
- Staining:
 - Centrifuge the fixed cells and wash with PBS.
 - Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
 - Incubate in the dark for 30 minutes at room temperature.
- Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
- Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

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